molecular formula C14H18O10 B023947 D-Gulono-1,4-lactone 2,3,5,6-Tetraacetate CAS No. 136345-68-1

D-Gulono-1,4-lactone 2,3,5,6-Tetraacetate

Cat. No. B023947
CAS RN: 136345-68-1
M. Wt: 346.29 g/mol
InChI Key: DDWMFFZVZXMXCS-YVECIDJPSA-N
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Description

Synthesis Analysis

The synthesis of D-gulono-1,4-lactone derivatives, including D-Gulono-1,4-lactone 2,3,5,6-Tetraacetate, typically involves the chemical modification of precursor sugars or lactones derived from glucose or other hexoses. Efficient synthesis routes often start from D-glucose, utilizing a series of oxidation, reduction, and acetylation steps to achieve the desired molecular structure. The synthesis process can include the oxidation of specific sugar precursors, followed by protective group strategies to obtain selectively protected derivatives, and subsequent chemical transformations to introduce the tetraacetate groups (Crawford, 1981).

Molecular Structure Analysis

The molecular structure of this compound is characterized by the presence of the lactone ring—a cyclic ester resulting from the oxidation of the aldose form of D-gulose—and acetyl groups at the 2, 3, 5, and 6 positions. These structural features significantly influence the compound's chemical reactivity, including its susceptibility to hydrolysis, reduction, and further chemical modifications.

Chemical Reactions and Properties

D-Gulono-1,4-lactone derivatives undergo various chemical reactions, leveraging the lactone moiety and the acetyl protections. They can participate in nucleophilic addition reactions, where the lactone carbonyl group acts as an electrophile. The acetyl groups can be removed or substituted, enabling further derivatization. These reactions are pivotal for synthesizing complex molecules, including pharmaceuticals and polymers (Gireaud et al., 2006).

Scientific Research Applications

Enzymatic Activity and Ascorbate Biosynthesis

Purification and Characterization of Enzymes : Research has focused on purifying and characterizing enzymes that utilize D-Gulono-1,4-lactone or its derivatives as substrates. For instance, L-gulono-1,4-lactone oxidase from Grifola frondosa was purified and studied for its role in producing L-ascorbic acid and H2O2, showcasing the enzyme's specificity and potential application in ascorbate biosynthesis (Okamura, 2001).

Synthesis of Analogues : Efforts in chemical synthesis have led to the creation of 6-amino-6-deoxy-D-gulono-1,6-lactam and L-gulono-1,6-lactam from corresponding glycono-1,4-lactones, further expanding the research toolkit for studying sugar lactones and their derivatives (Gireaud et al., 2006).

Role in Antioxidant Production and Cellular Functions

Ascorbate Biosynthesis in Plants : Studies on Arabidopsis L-gulono-1,4-lactone oxidases, such as AtGulLO3 and AtGulLO5, have illuminated their involvement in ascorbate (vitamin C) biosynthesis, crucial for plant antioxidant defense and stress responses (Aboobucker et al., 2017).

Vitamin C Biosynthesis in Mammals : Research identifying and characterizing enzymes related to vitamin C synthesis, such as L-gulono-1,4-lactone oxidase in different species, underscores the biochemical pathways mammals use to synthesize this essential nutrient and the evolutionary aspects of this capability (Smirnoff, 2001).

Mechanism of Action

Target of Action

D-Gulono-1,4-lactone 2,3,5,6-Tetraacetate is a derivative of D-Gulono-1,4-lactone . The primary target of D-Gulono-1,4-lactone is the enzyme L-gulono-1,4-lactone oxidoreductase (EC 1.1.3.8) , which catalyzes the last step of the biosynthesis of L-ascorbic acid (vitamin C) in plants and animals .

Mode of Action

It is known that d-gulono-1,4-lactone, the parent compound, is a substrate for l-gulono-1,4-lactone oxidoreductase . This enzyme catalyzes the conversion of D-Gulono-1,4-lactone to L-ascorbic acid . It is plausible that this compound may interact with this enzyme in a similar manner.

Biochemical Pathways

The primary biochemical pathway affected by this compound is likely the biosynthesis of L-ascorbic acid (vitamin C) . Ascorbic acid is an essential nutrient involved in the repair of tissues and the enzymatic production of certain neurotransmitters . It is also an important antioxidant, helping to prevent damage to cells and tissues caused by free radicals .

Pharmacokinetics

The adme (absorption, distribution, metabolism, and excretion) properties of the parent compound, d-gulono-1,4-lactone, suggest that it is soluble in water and methanol , which could potentially influence the bioavailability of this compound.

Result of Action

Given its potential interaction with l-gulono-1,4-lactone oxidoreductase, it may influence the production of l-ascorbic acid . This could have downstream effects on tissue repair, neurotransmitter production, and antioxidant activity .

properties

IUPAC Name

[(2R)-2-acetyloxy-2-[(2S,3R,4R)-3,4-diacetyloxy-5-oxooxolan-2-yl]ethyl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18O10/c1-6(15)20-5-10(21-7(2)16)11-12(22-8(3)17)13(14(19)24-11)23-9(4)18/h10-13H,5H2,1-4H3/t10-,11+,12-,13-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDWMFFZVZXMXCS-YVECIDJPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCC(C1C(C(C(=O)O1)OC(=O)C)OC(=O)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)OC[C@H]([C@H]1[C@H]([C@H](C(=O)O1)OC(=O)C)OC(=O)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18O10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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